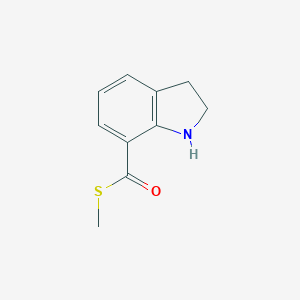

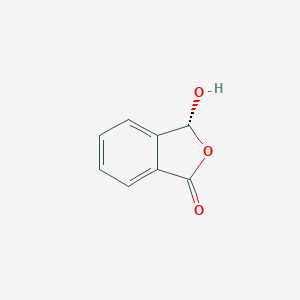

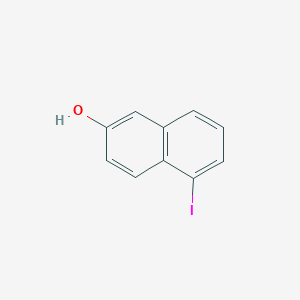

3-hydroxyisobenzofuran-1(3H)-one

Vue d'ensemble

Description

3-Hydroxyisobenzofuran-1(3H)-one is a chemical compound that is found in various natural products and biological active molecules . It is a crucial core skeleton in these molecules .

Synthesis Analysis

The synthesis of 3-hydroxyisobenzofuran-1(3H)-one can be achieved via the ring contraction of tropones . This method involves the use of functionalized tropones with aryl hydrazines .Chemical Reactions Analysis

The chemical reactions involving 3-hydroxyisobenzofuran-1(3H)-one include the ring contraction of tropones . This reaction is part of the synthesis process of 3-hydroxyisobenzofuran-1(3H)-one .Applications De Recherche Scientifique

Enantioselective Allylation

“3-hydroxyisobenzofuran-1(3H)-one” is used in the asymmetric allylation with boron allylation reagents to construct chiral phthalide derivatives. This process is catalyzed by a simple Bi(OAc)3/chiral phosphoric acid system. The method is efficient, delivering the desired chiral 3-allylisobenzofuran-1(3H)-ones in good yields (up to 99%) and high enantioselectivities (up to 99.5:0.5 e.r.) under mild conditions . This process is significant as phthalides, which are the crucial core skeletons, are found extensively in natural products and biologically active molecules .

Inhibition of Monoamine Oxidases A and B

Monoamine oxidases A and B (MAO-A and MAO-B) play important roles in biogenic amine metabolism, oxidative stress, and chronic inflammation. Particularly, MAO-B selective inhibitors are promising therapeutic choices for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease . “3-hydroxyisobenzofuran-1(3H)-one” derivatives can serve as novel inhibitors of these enzymes .

Orientations Futures

In terms of future directions, there is ongoing research into the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones with boron allylation reagents to construct chiral phthalide derivatives . This research could pave the way for the development of new phthalides as the crucial core skeletons of biological active molecules .

Mécanisme D'action

Target of Action

The primary targets of 3-hydroxyisobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in the metabolism of biogenic amines, oxidative stress, and chronic inflammation .

Mode of Action

3-Hydroxyisobenzofuran-1(3H)-one interacts with its targets, MAO-A and MAO-B, by inhibiting their activity . This compound has been found to display preferable inhibition towards the MAO-B isoform .

Biochemical Pathways

The inhibition of MAO-A and MAO-B affects the metabolic pathways of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .

Pharmacokinetics

Its ability to inhibit mao-a and mao-b suggests that it may have good bioavailability and can reach its target enzymes in the body .

Result of Action

The inhibition of MAO-A and MAO-B by 3-hydroxyisobenzofuran-1(3H)-one can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation, potentially providing therapeutic benefits for conditions associated with these processes .

Propriétés

IUPAC Name |

3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNKNWJNCOJPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxyisobenzofuran-1(3H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to access 3-hydroxyisobenzofuran-1(3H)-one?

A1: 3-Hydroxyisobenzofuran-1(3H)-one can be synthesized via different approaches. One method involves the ring contraction of tropones [, ]. Another strategy utilizes the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, leading to the formation of phthalazin-1(2H)-ones, which can be further derivatized [].

Q2: How does 3-hydroxyisobenzofuran-1(3H)-one behave in Friedel-Crafts alkylation reactions?

A2: 3-Hydroxyisobenzofuran-1(3H)-one acts as an electrophile in Friedel-Crafts alkylations with indoles when catalyzed by TsOH·H2O []. This reaction offers a simple and efficient pathway to synthesize 3-indolyl-substituted phthalides, valuable compounds in organic synthesis.

Q3: Can 3-hydroxyisobenzofuran-1(3H)-one participate in asymmetric reactions?

A3: Yes, 3-hydroxyisobenzofuran-1(3H)-one has been successfully employed in enantioselective allylation reactions []. Using a chiral phosphoric acid catalyst alongside Bi(OAc)3, asymmetric allylation of the carbonyl group can be achieved, highlighting its potential in synthesizing chiral phthalide derivatives.

Q4: What are the potential applications of 3-hydroxyisobenzofuran-1(3H)-one derivatives?

A4: Phthalides, structural motifs derived from 3-hydroxyisobenzofuran-1(3H)-one, are frequently encountered in natural products and bioactive molecules []. This suggests that further derivatization and exploration of 3-hydroxyisobenzofuran-1(3H)-one's reactivity could lead to novel compounds with interesting biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)

![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)